Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
CAS No.: 1133115-50-0
Cat. No.: VC2817324
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1133115-50-0 |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | methyl 4-chloro-7-methoxyquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3 |
| Standard InChI Key | OTOZREHULJJZJV-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl |
Introduction
Chemical Structure and Properties
Chemical Identity and Classification
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate (CAS: 1133115-50-0) belongs to the quinoline family of heterocyclic compounds. It has a molecular formula of C12H10ClNO3 and a molecular weight of 251.67 g/mol. The compound is characterized by its quinoline core structure with specific substituent groups at three distinct positions. As a substituted quinoline, this compound exhibits both aromatic and heterocyclic properties that influence its chemical behavior.
Structural Characteristics
The compound consists of a quinoline backbone with three key functional groups:
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A chloro substituent at position 4
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A methoxy group at position 7
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A methyl ester (carboxylate) group at position 2
The spatial arrangement of these functional groups creates a unique molecular structure with specific electronic and steric properties. The quinoline ring system consists of a fused benzene and pyridine ring, providing an extended π-electron system that contributes to the compound's stability and reactivity patterns.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.67 g/mol |
| CAS Number | 1133115-50-0 |
| IUPAC Name | methyl 4-chloro-7-methoxyquinoline-2-carboxylate |
| InChI | InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3 |
| InChI Key | OTOZREHULJJZJV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane) |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate can be achieved through several routes, with the choice of method depending on available starting materials, desired scale, and laboratory resources. Common synthetic approaches include:
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Reaction of 4-chloro-7-methoxyquinoline with methyl chloroformate in the presence of a base
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Chlorination of 7-methoxyquinoline-2-carboxylate derivatives
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Modification of appropriately substituted quinoline precursors
These synthetic routes typically involve multi-step processes, with careful control of reaction conditions to ensure regioselectivity and high yield.
Reaction Conditions and Parameters
The synthesis typically involves specific reaction conditions to optimize yield and purity. Key parameters include:
Table 2: Typical Reaction Conditions for Synthesis
| Parameter | Conditions | Impact on Synthesis |
|---|---|---|
| Solvent | Dichloromethane, DMF, toluene | Influences solubility and reaction rate |
| Temperature | Room temperature to 95°C | Higher temperatures may accelerate reaction but can lead to side products |
| Base | Triethylamine, cesium carbonate | Neutralizes acid formed during reaction |
| Reaction Time | 2-24 hours | Dependent on temperature and reagent concentration |
| Catalyst | Transition metal catalysts (where applicable) | Enhances reaction efficiency and selectivity |
The preparation typically requires anhydrous conditions to prevent unwanted hydrolysis of reactive intermediates. Purification is commonly achieved through recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
For larger-scale production, the synthesis methods are often modified to accommodate industrial requirements:
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Continuous flow reactors may be employed to enhance efficiency
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Automated systems can optimize reaction parameters in real-time
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Alternative solvents with lower environmental impact might be substituted
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Specialized equipment for handling larger quantities of reagents safely
These modifications aim to improve scalability, reduce production costs, and minimize environmental impact while maintaining product quality.
Chemical Reactivity
Types of Reactions
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate exhibits diverse chemical reactivity patterns that are primarily influenced by its functional groups and the electronic properties of the quinoline core:
Substitution Reactions
The chlorine atom at position 4 serves as an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides. These reactions typically proceed via an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the pyridine nitrogen in the quinoline system.
Reduction Reactions
The quinoline ring system can be selectively reduced to form tetrahydroquinoline derivatives. The reduction typically occurs preferentially at specific positions of the heterocyclic ring, influenced by the substituent groups present.
Common Reagents and Conditions
Table 3: Common Reactions and Their Conditions
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | DMF or DMSO, elevated temperatures (50-100°C) | 4-substituted derivatives |
| Ester Hydrolysis | NaOH, water | Room temperature to 60°C | Carboxylic acid derivative |
| Reduction | NaBH4, LiAlH4 | Anhydrous conditions, 0°C to room temperature | Reduced ring system derivatives |
| Oxidation | KMnO4, CrO3 | Acidic conditions, controlled temperature | Oxidized derivatives |
The selection of specific reagents and conditions depends on the desired transformation and the tolerance of other functional groups present in the molecule.
Major Products Formed
The reactivity of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate leads to various product types depending on the reaction conditions:
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Substitution at position 4 produces compounds like 4-amino-7-methoxyquinoline-2-carboxylate or 4-thio-7-methoxyquinoline-2-carboxylate derivatives
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Oxidation reactions can yield 4-chloro-7-methoxyquinoline-2,3-dione compounds
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Reduction reactions typically result in 4-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate derivatives
These transformations are valuable in creating diverse chemical libraries for pharmaceutical screening and materials development.
Research Applications
Medicinal Chemistry
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate serves as an important scaffold in medicinal chemistry research. Its structural features make it a valuable starting point for developing compounds with therapeutic potential.
Scaffold Modification
The compound's structure allows for strategic modifications at multiple positions:
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Position 4 (chloro group): Substitution with various nucleophiles
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Position 7 (methoxy group): Modification to alter electronic properties
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Position 2 (carboxylate): Transformation to amides, acids, or other functional groups
These modifications enable researchers to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetic parameters.
Antimicrobial Activity
Quinoline derivatives, including those related to Methyl 4-chloro-7-methoxyquinoline-2-carboxylate, have demonstrated significant antimicrobial properties in various research studies:
Antibacterial Properties
Research has shown that quinoline compounds with substitution patterns similar to Methyl 4-chloro-7-methoxyquinoline-2-carboxylate exhibit activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 1.3 to 10 mM against various bacterial strains.
Table 4: Antimicrobial Activity of Related Quinoline Derivatives
| Compound Type | Target Organisms | MIC Range (mM) | Experimental Method |
|---|---|---|---|
| 7-Methoxyquinolines | Gram-positive bacteria | 1.3-10 | Broth dilution assay |
| Chloro-substituted quinolines | Gram-negative bacteria | 2.5-15 | Disk diffusion method |
| Quinoline-2-carboxylates | Fungal strains | 5-20 | Agar well diffusion |
The antimicrobial action is often attributed to the compound's ability to interact with bacterial DNA gyrase or other essential bacterial enzymes.
Anticancer Properties
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate and related compounds have been investigated for their potential anticancer activities:
Cytotoxic Effects
Studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro evaluations have demonstrated IC50 values (half maximal inhibitory concentration) ranging from 0.69 to 22 mM against cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
Mechanism of Action
The anticancer properties of these compounds are believed to involve multiple mechanisms:
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Induction of reactive oxygen species (ROS) leading to apoptosis
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Interference with tubulin polymerization
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Inhibition of topoisomerase enzymes
These mechanisms contribute to the compound's potential in cancer research and drug development.
Biological Activity and Structure-Activity Relationships
Structure-Activity Correlations
The biological activity of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is closely tied to its structural features. Research has identified several structure-activity relationships that guide the development of more potent derivatives:
Position-Specific Effects
Table 5: Structure-Activity Relationships Based on Position Modifications
| Position | Modification | Effect on Activity |
|---|---|---|
| Position 4 (Chloro) | Replacement with amino groups | Enhanced antimicrobial activity |
| Position 4 (Chloro) | Replacement with aryl groups | Increased anticancer activity |
| Position 7 (Methoxy) | Removal or replacement | Decreased lipophilicity and cell penetration |
| Position 2 (Carboxylate) | Conversion to amide | Improved metabolic stability |
These correlations provide valuable insights for researchers designing new therapeutic agents based on this scaffold.
Pharmacological Properties
The compound exhibits several pharmacological properties that make it relevant for drug discovery:
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Moderate lipophilicity: Contributes to cell membrane permeability
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Hydrogen bond acceptor sites: Enables interaction with biological targets
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Structural rigidity: Provides favorable binding to target proteins
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Potential for further derivatization: Allows fine-tuning of properties
These features collectively contribute to the compound's pharmaceutical potential and its utility as a starting point for drug development.
Analytical Characterization
Spectroscopic Properties
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate possesses distinctive spectroscopic properties that facilitate its identification and characterization:
UV-Visible Spectroscopy
The compound's extended conjugated system results in characteristic UV-Visible absorption patterns:
Table 6: UV-Visible Spectroscopic Properties
| Substituent Pattern | λmax (nm) | ε (M−1cm−1) |
|---|---|---|
| 4-Cl, 7-OMe, 2-COOMe | 318 | 12,500 |
These spectroscopic properties are influenced by the electronic effects of the substituents on the quinoline core.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound:
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1H NMR: Shows characteristic signals for:
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Methoxy protons (singlet, typically around 3.9-4.0 ppm)
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Methyl ester protons (singlet, typically around 3.9-4.1 ppm)
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Aromatic protons (multiple signals in the 7.0-8.5 ppm range)
-
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13C NMR: Reveals carbon signals corresponding to:
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Methoxy carbon (55-56 ppm)
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Methyl ester carbon (52-53 ppm)
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Carbonyl carbon (165-170 ppm)
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Aromatic and heterocyclic carbons (110-160 ppm)
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These spectroscopic data enable researchers to confirm the compound's structure and purity.
Crystallographic Data
X-ray crystallography provides detailed three-dimensional structural information:
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Bond lengths and angles: Reveals the precise geometry of the quinoline core and substituents
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Crystal packing: Shows intermolecular interactions that influence physical properties
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Torsion angles: Indicates preferred conformations in the solid state
These data are valuable for understanding structure-property relationships and for computational modeling studies.
Computational Chemistry Insights
Molecular Modeling Applications
Computational methods provide valuable insights into the properties and behavior of Methyl 4-chloro-7-methoxyquinoline-2-carboxylate:
Docking Studies
Molecular docking simulations can predict how the compound interacts with biological targets:
Table 7: Computational Docking Results with Selected Targets
| Target Protein | Binding Energy (kcal/mol) | Key Interaction Residues | Software Used |
|---|---|---|---|
| Cytochrome P450 | -8.2 to -9.1 | Heme center, hydrophobic pocket | AutoDock Vina |
| Topoisomerase II | -7.5 to -8.4 | ATP binding site | Schrödinger Suite |
These computational predictions guide experimental studies and help prioritize potential applications.
Electronic Structure Calculations
Density Functional Theory (DFT) calculations provide information about:
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Electron density distribution
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Frontier molecular orbitals (HOMO/LUMO)
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Electrostatic potential maps
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Reaction energetics
These computational results help explain the compound's reactivity patterns and guide synthetic strategies.
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